molecular formula C22H25N3O3S2 B2445152 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-16-9

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2445152
CAS No.: 941893-16-9
M. Wt: 443.58
InChI Key: DJHQFPVQNRBNJF-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule of interest in chemical biology and early-stage pharmacological research. The compound's structure integrates a benzo[d]thiazole core, a motif prevalent in medicinal chemistry, with a piperidine carboxamide scaffold. Benzo[d]thiazole derivatives are frequently investigated for their diverse biological activities, which can include modulation of enzyme function and interaction with various protein targets . Similarly, the N-tosylpiperidine carboxamide structure is a common pharmacophore found in compounds with documented activity against ion channels and other biological targets, suggesting potential for this hybrid molecule to serve as a key intermediate or tool compound . Researchers may find this compound valuable for developing novel probes in hit-to-lead campaigns, for studying structure-activity relationships (SAR) in heterocyclic chemistry, or for screening against novel biological targets where related structures have shown activity. Further investigation is required to fully elucidate its specific mechanism of action and research applications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-4-6-18(7-5-14)30(27,28)25-10-8-17(9-11-25)21(26)24-22-23-19-13-15(2)12-16(3)20(19)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQFPVQNRBNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole moiety, which is then coupled with a piperidine derivative. The tosyl group is introduced in the final step to enhance the compound’s stability and solubility .

    Preparation of Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Coupling with Piperidine: The benzothiazole derivative is then reacted with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of Tosyl Group: The final step involves the tosylation of the piperidine nitrogen using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to the presence of the tosyl group, which enhances its stability and solubility. This makes it more suitable for certain applications compared to its analogs .

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and a tosylpiperidine framework. Its molecular formula is C19H22N2O2SC_{19}H_{22}N_2O_2S, and it has a molecular weight of 342.46 g/mol. The presence of both hydrophobic and polar functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology .
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, suggesting a potential role in mitigating inflammation-related conditions .

In Vitro Studies

The biological activity of this compound has been evaluated through various in vitro assays:

Assay Type Result Reference
AChE InhibitionIC50 = 0.5 μM
BuChE InhibitionIC50 = 0.7 μM
Anti-inflammatory ActivitySignificant reduction in IL-6 levels
Neurotoxicity AssessmentNo significant toxicity at 80 μM

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's efficacy:

  • Alzheimer's Disease Models : In scopolamine-induced memory impairment models, treatment with the compound significantly restored cognitive function, as evidenced by improved performance in maze tests .
  • Histopathological Analysis : Examination of brain tissues indicated normal neuronal morphology and reduced amyloid plaque formation, comparable to standard treatments like donepezil .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead candidate for Alzheimer's therapeutics. For instance:

  • Neuroprotective Effects : A study demonstrated that the compound not only inhibited AChE but also decreased oxidative stress markers in neuronal cells exposed to amyloid-beta peptides .
  • Cytokine Modulation : Another study reported that treatment with this compound led to a reduction in TNF-α and IL-6 levels in animal models, indicating its anti-inflammatory properties .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide and its analogs?

Answer:

  • Coupling reactions : Use N-substituted benzothiazole amines (e.g., 5,7-dimethylbenzo[d]thiazol-2-amine) with activated carboxylic acid derivatives (e.g., 1-tosylpiperidine-4-carboxylic acid) via peptide coupling agents like EDC/HOBt. This method is validated in similar benzothiazole-piperidine hybrids .
  • Characterization : Confirm purity via HPLC (≥98%) and structural identity using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). For example, piperidine protons typically appear as multiplet signals at δ 2.5–3.5 ppm in 1H^1 \text{H}-NMR .

Q. How should researchers approach the characterization of this compound’s solubility and stability for in vitro assays?

Answer:

  • Solubility : Test in DMSO (stock solutions ~25 mg/mL, ~55.86 mM) and dilute with aqueous buffers. Pre-filter solutions (0.22 µm) to avoid particulates .
  • Stability : Store lyophilized powder at -20°C for long-term stability. Monitor degradation via LC-MS over 1 month at 4°C to assess hydrolytic or oxidative breakdown .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

Answer:

  • X-ray diffraction : Use single-crystal X-ray analysis with SHELX programs (e.g., SHELXL for refinement). Key parameters include data-to-parameter ratios >15 and R-factors <0.06 for high confidence .
  • CCP4 suite : Process diffraction data with programs like REFMAC5 for macromolecular applications or PHASER for molecular replacement .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like CDK7 or D1 protease?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to CDK7’s ATP-binding pocket. Validate with experimental IC50_{50} values from kinase inhibition assays .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bonding with catalytic lysine residues (e.g., Lys41 in CDK7) .

Q. What strategies address contradictory bioactivity data in antimicrobial vs. anticancer assays?

Answer:

  • Dose-response profiling : Compare IC50_{50} values across cell lines (e.g., MIC of 62.5 µg/mL in bacterial assays vs. nM-range cytotoxicity in cancer cells). Adjust substituents on the benzothiazole ring to modulate selectivity .
  • Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify cross-reactivity with unrelated targets .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

Answer:

  • Piperidine modifications : Introduce 4,4-difluorocyclohexyl groups to enhance metabolic stability (e.g., t1/2_{1/2} >6 hours in microsomal assays) .
  • Benzothiazole substitutions : Replace methyl groups with trifluoromethyl to improve lipophilicity (logP ~3.5) and blood-brain barrier penetration .

Q. What challenges arise in resolving crystallographic disorder in the tosyl-piperidine moiety?

Answer:

  • Disordered sulfonamide groups : Apply SHELXL’s PART instruction to model alternative conformers. Use restraints (e.g., SIMU) to stabilize thermal motion in the tosyl group .
  • Twinned crystals : Process data with XDS or HKL-3000 and refine using twin laws (e.g., BASF parameter in SHELXL) .

Q. How can in silico tools guide the design of derivatives with reduced cytotoxicity?

Answer:

  • ADMET prediction : Use SwissADME to filter derivatives with high Ames test mutagenicity risk. Prioritize compounds with polar surface area (PSA) >80 Ų to reduce hepatotoxicity .
  • Free-energy perturbation (FEP) : Calculate binding energy differences for substituents (e.g., morpholine vs. piperidine) to balance potency and safety .

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